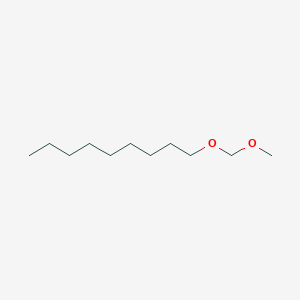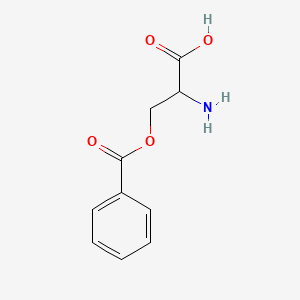
4-(Hexylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hexylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione is a sulfur-containing heterocyclic compound. This compound is characterized by a thiophene ring substituted with a hexylsulfanyl group and a trione functionality. The presence of sulfur and the unique structure of the thiophene ring make this compound of interest in various fields of research, including organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione typically involves the introduction of the hexylsulfanyl group to a thiophene ring followed by oxidation to form the trione functionality. One common method involves the reaction of hexylthiol with a thiophene derivative under basic conditions to form the hexylsulfanyl-substituted thiophene. This intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide or a peracid to yield the trione compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Hexylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the hexylsulfanyl group can be further oxidized to form sulfoxides or sulfones.
Reduction: The trione functionality can be reduced to form diols or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Diols, alcohols.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Hexylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of 4-(Hexylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione depends on its specific application. In biological systems, it may interact with cellular targets through its sulfur-containing functional groups, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways involved can vary based on the specific biological context and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Hexylsulfanyl)-1H-pyrazole: Another sulfur-containing heterocycle with similar reactivity.
4-(Hexylsulfanyl)-1H-indazole: Shares the hexylsulfanyl group but has a different heterocyclic core.
4-(Hexylsulfanyl)-1H-imidazole: Contains the hexylsulfanyl group and an imidazole ring.
Uniqueness
4-(Hexylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione is unique due to the combination of the thiophene ring and the trione functionality, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and potential therapeutic agents.
Eigenschaften
CAS-Nummer |
79552-44-6 |
|---|---|
Molekularformel |
C10H16O3S2 |
Molekulargewicht |
248.4 g/mol |
IUPAC-Name |
4-hexylsulfanyl-1,1-dioxothiophen-3-one |
InChI |
InChI=1S/C10H16O3S2/c1-2-3-4-5-6-14-10-8-15(12,13)7-9(10)11/h8H,2-7H2,1H3 |
InChI-Schlüssel |
LGORPTPFTFOPOL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCSC1=CS(=O)(=O)CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


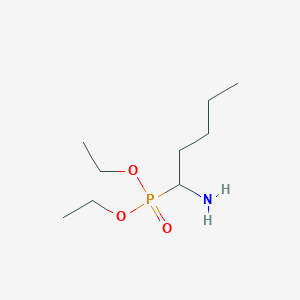
![3-Methyl-2-[(prop-2-en-1-yl)sulfanyl]-1-benzothiophene](/img/structure/B14433556.png)
![9H-Thioxanthen-2-ol, 7-chloro-9-[3-(dimethylamino)propylidene]-, (Z)-](/img/structure/B14433571.png)



![4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14433608.png)
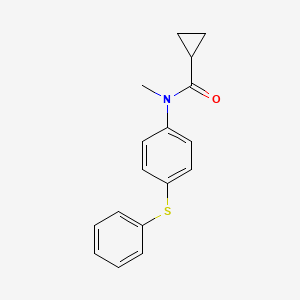
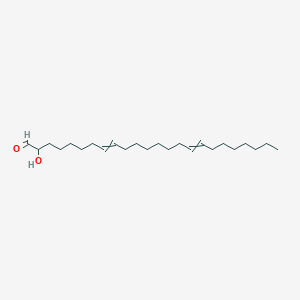
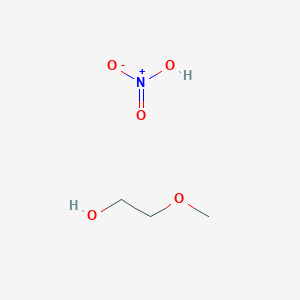
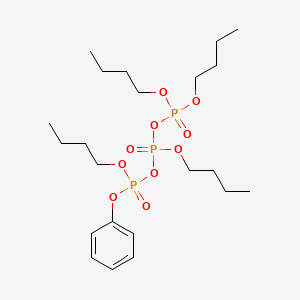
![5-(Benzyloxy)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14433633.png)
